Tfax 488, tfp

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TFAX 488, TFP is a green fluorescent dye that is amine-reactive. It is widely used in various scientific applications, including flow cytometry, microscopy, and super-resolution microscopy. This compound is known for its pH insensitivity over a broad range (pH 4-10) and its ability to form bright, photostable conjugates with proteins and antibodies .

作用机制

Target of Action

Tfax 488, TFP is a green fluorescent dye that primarily targets proteins or antibodies, such as goat anti-mouse IgG and streptavidin . These proteins play crucial roles in various biological processes, including immune response and biotin-avidin interactions.

Mode of Action

this compound interacts with its targets by forming exceptionally bright, photostable conjugates . This interaction is facilitated by the dye’s amine-reactive properties . The resulting conjugates are stable and resistant to pH changes within a broad range (pH 4-10) .

Pharmacokinetics

Its photostability suggests that it remains stable and active for a prolonged period .

Result of Action

The primary result of this compound’s action is the formation of bright, photostable conjugates with proteins or antibodies . These conjugates can be used in various research applications, including fluorescence microscopy and flow cytometry, to study the distribution and behavior of the target proteins or antibodies.

Action Environment

this compound exhibits pH-insensitivity over a very broad range (pH 4-10), suggesting that it can function effectively in various environmental conditions . .

生化分析

Biochemical Properties

Tfax 488, TFP interacts with proteins or antibodies such as goat anti-mouse IgG and streptavidin . These interactions result in exceptionally bright and photostable conjugates . The nature of these interactions is primarily due to the amine-reactive property of this compound .

Cellular Effects

The effects of this compound on cells are primarily observed through its interactions with proteins or antibodies . The bright and photostable conjugates it forms can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with biomolecules . It forms stable dye-protein conjugates, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

This compound is known for its stability and is less susceptible to spontaneous hydrolysis during conjugation reactions compared to SE or NHS dyes . It also displays greater stability compared to NHS and SE versions, typically lasting several hours .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages

Metabolic Pathways

Given its interactions with proteins and antibodies, it may influence metabolic flux or metabolite levels .

Transport and Distribution

Given its interactions with proteins and antibodies, it may interact with transporters or binding proteins .

Subcellular Localization

Given its interactions with proteins and antibodies, it may be directed to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The TFP ester is more stable in solution compared to other commonly used esters, such as succinimidyl (NHS) esters . The synthesis involves the reaction of the TFP ester with primary amines of proteins to form stable dye-protein conjugates .

Industrial Production Methods

In industrial settings, TFAX 488, TFP is produced by reacting the TFP ester with proteins or antibodies under controlled conditions. The reaction is typically carried out in a buffer solution free of ammonium ions or primary amines to ensure optimal labeling efficiency . The resulting conjugates are then purified using spin filters or other purification methods to remove excess dye .

化学反应分析

Types of Reactions

TFAX 488, TFP primarily undergoes substitution reactions where the TFP ester reacts with primary amines to form stable conjugates . This reaction is highly efficient and results in the formation of bright, photostable conjugates.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include the TFP ester and primary amines. The reaction is typically carried out in a buffer solution with a pH range of 4-10 . The reaction conditions are optimized to prevent spontaneous hydrolysis and ensure the stability of the conjugates .

Major Products Formed

The major products formed from the reactions involving this compound are dye-protein or dye-antibody conjugates. These conjugates exhibit bright fluorescence and are highly photostable, making them suitable for various scientific applications .

科学研究应用

TFAX 488, TFP is extensively used in scientific research due to its unique properties. Some of the key applications include:

Flow Cytometry: This compound is used to label cells and analyze their properties using flow cytometry techniques.

Biological Research: This compound is used to label proteins and antibodies, enabling researchers to study protein-protein interactions and other biological processes.

Medical Research: The dye is used in diagnostic assays and imaging techniques to detect and study various diseases.

Industrial Applications: This compound is used in the development of diagnostic kits and other industrial applications that require fluorescent labeling.

相似化合物的比较

TFAX 488, TFP is unique due to its pH insensitivity and high photostability. Some similar compounds include:

Alexa Fluor 488: Similar in terms of fluorescence properties but may differ in stability and reactivity.

Fluorescein Isothiocyanate (FITC): Another green fluorescent dye, but it is more sensitive to pH changes compared to this compound.

This compound stands out due to its exceptional brightness, photostability, and broad pH insensitivity, making it a preferred choice for various scientific applications .

属性

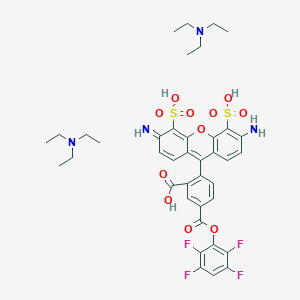

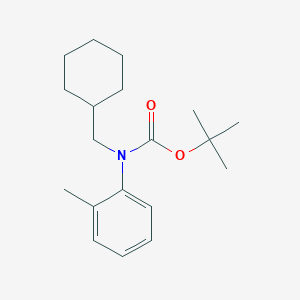

IUPAC Name |

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(2,3,5,6-tetrafluorophenoxy)carbonylbenzoic acid;N,N-diethylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H14F4N2O11S2.2C6H15N/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42;2*1-4-7(5-2)6-3/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDXHCOMIZOUGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44F4N4O11S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-2-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2810797.png)

![5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine](/img/structure/B2810803.png)

![rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans](/img/structure/B2810805.png)

![N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide](/img/structure/B2810806.png)

![(1-Methyltriazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810807.png)

![3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2810812.png)

![3-(3,5-dimethylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2810813.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810814.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810815.png)